molecular formula C6H11F3O B1489385 2-Ethyl-4,4,4-trifluorobutan-1-ol CAS No. 769169-20-2

2-Ethyl-4,4,4-trifluorobutan-1-ol

Cat. No.: B1489385
CAS No.: 769169-20-2
M. Wt: 156.15 g/mol
InChI Key: JBWIHPRWPZNPMP-UHFFFAOYSA-N
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Description

2-Ethyl-4,4,4-trifluorobutan-1-ol is an organic compound with the molecular formula C6H11F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the terminal carbon of the butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, cost-effective catalysts, and efficient reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Ethyl-4,4,4-trifluorobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-Ethyl-4,4,4-trifluorobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4,4-trifluorobutan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms significantly influences its reactivity and interaction with biological molecules. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutanol: Similar in structure but lacks the ethyl group.

    2,2,2-Trifluoroethanol: Contains three fluorine atoms but has a shorter carbon chain.

    2-Ethyl-2,2,2-trifluoroethanol: Similar in structure but differs in the position of the ethyl group.

Uniqueness

2-Ethyl-4,4,4-trifluorobutan-1-ol is unique due to the combination of its ethyl group and trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-ethyl-4,4,4-trifluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-2-5(4-10)3-6(7,8)9/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWIHPRWPZNPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of LAH (2.74 g, 72.3 mmol) in Et2O (230 mL) was stirred under nitrogen at 0° C. 2-Ethyl-4,4,4-trifluorobutyric acid (12.3 g, 72.3 mmol) in Et2O (20 mL) was added dropwise, and the solution stirred for 15 min at 0° C. and then 2 h at 25° C. After this time period, the solution was quenched with the dropwise addition of H2O (2.74 mL), 15% NaOH (2.74 mL), and H2O (8.22 mL) with efficient stirring. Solid Na2SO4 was added to dry the solvent, and the resulting mixture was stirred for 1 h. The resulting slurry was filtered, and the filter cake washed with excess Et2O. After concentration, the crude product was purified by the Biotage Flash™ 40 chromatography instrument, eluent: 20:80 to 30:70 Et2O:PE to obtain 2-ethyl-4,4,4-trifluorobutanol as an oil (6.18 g, 55% yield for two steps).
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4,4,4-trifluorobutan-1-ol
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2-Ethyl-4,4,4-trifluorobutan-1-ol
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2-Ethyl-4,4,4-trifluorobutan-1-ol
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2-Ethyl-4,4,4-trifluorobutan-1-ol
Reactant of Route 6
Reactant of Route 6
2-Ethyl-4,4,4-trifluorobutan-1-ol

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